
Bisindolylmaleimida X clorhidrato
Descripción general
Descripción
La bisindolilmalemida X (clorhidrato) es un inhibidor potente y selectivo de la proteína quinasa C (PKC). Es estructuralmente similar a la molécula natural, estaurosporina, pero exhibe una mayor selectividad para PKC sobre otras proteínas quinasas . Este compuesto es ampliamente utilizado en la investigación científica para investigar las vías mediadas por PKC involucradas en la transducción de señales de hormonas, citocinas y factores de crecimiento .
Aplicaciones Científicas De Investigación
Cancer Research
BIM-X has been extensively studied in the context of cancer therapy. Its ability to inhibit PKC has been shown to induce apoptosis in various cancer cell lines, including lung cancer cells (A549 and H460). This effect is mediated through both mitochondrial and death receptor pathways, highlighting its potential as an anti-cancer agent .
Autoimmune Diseases
The compound has demonstrated efficacy in inhibiting T-cell-mediated autoimmune responses. Studies indicate that BIM-X can reduce Fas-mediated apoptosis, suggesting its application in treating autoimmune disorders where T-cell activity is dysregulated .
Cardiovascular Research
In cardiovascular studies, BIM-X has been used to investigate the role of PKC in platelet activation and aggregation. Its inhibitory effects on PKC have implications for developing therapies aimed at preventing thrombotic events .
Neurobiology
Research indicates that BIM-X selectively inhibits rat brain PKC isoforms, making it useful for studying neurodegenerative diseases where PKC signaling is altered. Its selectivity allows for targeted investigations into the role of PKC in neuronal survival and function .
Table 1: Summary of Key Studies Involving BIM-X
Study Reference | Application Area | Findings |
---|---|---|
Davis et al., 1992 | Cancer | Induced apoptosis in A549 cells via PKC inhibition |
Science.gov | Autoimmune Diseases | Reduced T-cell activation and apoptosis in autoimmune models |
Cayman Chemical | Cardiovascular | Inhibited platelet aggregation in response to thrombin |
MedChemExpress | Neurobiology | Selectively inhibited brain PKC isoforms, affecting neuronal survival |
Notable Findings
- In cancer studies, BIM-X showed a significant reduction in cell viability at low concentrations (IC50 ~5 nM), demonstrating its potency as an anti-cancer agent.
- In autoimmune models, treatment with BIM-X led to decreased levels of pro-inflammatory cytokines, indicating its potential to modulate immune responses effectively.
Mecanismo De Acción
La bisindolilmalemida X (clorhidrato) ejerce sus efectos inhibiendo la proteína quinasa C a través de la inhibición competitiva con ATP en la subunidad catalítica . Esta inhibición interrumpe las vías de señalización mediadas por PKC, afectando varios procesos celulares como la apoptosis, la proliferación y la diferenciación . El compuesto también inhibe la apoptosis mediada por Fas y las enfermedades autoinmunitarias mediadas por células T .
Análisis Bioquímico
Biochemical Properties
Bisindolylmaleimide X Hydrochloride interacts with PKC and CDK2, two key enzymes in cellular signaling pathways . The nature of these interactions is competitive with ATP .
Cellular Effects
Bisindolylmaleimide X Hydrochloride influences cell function by inhibiting PKC within intact platelets and T cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bisindolylmaleimide X Hydrochloride exerts its effects at the molecular level by interacting with the catalytic subunit of PKC . It inhibits PKC by competing with ATP . It also inhibits Fas-mediated apoptosis and T cell-mediated autoimmune diseases .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de bisindolilmalemida X (clorhidrato) implica el acoplamiento de 6-benciloxiindol con un derivado de maleimida utilizando hexametilsililamida de litio (LiHMDS) en tetrahidrofurano (THF) para producir el intermedio monoindolil . Este intermedio luego se hace reaccionar con otro derivado de indol para formar la estructura final de bisindolilmalemida .
Métodos de Producción Industrial
Los métodos de producción industrial para la bisindolilmalemida X (clorhidrato) generalmente implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto luego se purifica utilizando técnicas como cristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
La bisindolilmalemida X (clorhidrato) experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en los anillos de indol.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de bisindolilmalemida oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de bisindolilmalemida sustituidos .
Comparación Con Compuestos Similares
. Compuestos similares incluyen:
Bisindolilmalemida I: Otro potente inhibidor de PKC con una estructura y un perfil de selectividad ligeramente diferentes.
Ruboxistaurina: Un ejemplo clínico de una bisindolilmalemida utilizada como inhibidor de PKC-β.
Enzastaurina: Otra bisindolilmalemida clínica con potente actividad inhibitoria de PKC.
La bisindolilmalemida X (clorhidrato) es única en su alta selectividad para PKC y su capacidad para inhibir PKC en plaquetas y células T intactas . Esta selectividad la convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas.
Actividad Biológica
Bisindolylmaleimide X hydrochloride (BIM-X) is a compound belonging to the bisindolylmaleimide class, which is primarily recognized for its role as a protein kinase C (PKC) inhibitor. This article explores the biological activity of BIM-X, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
BIM-X acts primarily as an inhibitor of various isoforms of protein kinase C (PKC), which are crucial in numerous cellular processes, including proliferation, differentiation, and apoptosis. The inhibition of PKC has implications in cancer therapy, cardiovascular diseases, and neurodegenerative disorders.
Key Mechanisms:
- Inhibition of PKC Isoforms : BIM-X selectively inhibits classical and novel PKC isoforms, impacting downstream signaling pathways involved in cell growth and survival.
- Impact on Other Kinases : Besides PKC, BIM-X has been shown to inhibit other kinases such as p90 ribosomal S6 kinase (RSK), which is involved in cell cycle regulation and survival signaling pathways .
Biological Activity
The biological activity of BIM-X has been documented in various studies highlighting its efficacy against different cellular targets.
Table 1: Biological Activity Summary of BIM-X
Target | Effect | IC50 (nM) | Reference |
---|---|---|---|
PKC α | Inhibition | 8 | |
PKC ɛ | Inhibition | 12 | |
RSK1 | Inhibition | 610 | |
RSK2 | Inhibition | 310 | |
RSK3 | Inhibition | 120 | |
SARS-CoV-2 3CLpro | Antiviral activity | Not specified |
Therapeutic Implications
BIM-X has been investigated for its potential therapeutic applications across various diseases:
- Cancer Therapy : The inhibition of PKC may lead to reduced tumor growth and increased apoptosis in cancer cells. Studies have shown that BIM-X can induce cell cycle arrest in cancer cell lines by modulating key signaling pathways .
- Neuroprotection : Research indicates that BIM-X can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting a potential role in treating neurodegenerative diseases .
- Antiviral Activity : Recent studies have identified BIM-X as a potent inhibitor of SARS-CoV-2, demonstrating its potential as an antiviral agent. This was validated through enzymatic assays confirming its action on the viral protease .
Case Studies
Several case studies illustrate the diverse biological activities of BIM-X:
- Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with BIM-X resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the compound's ability to disrupt critical signaling pathways associated with tumor growth .
- Cardiovascular Models : In cardiac myocytes, BIM-X was shown to modulate calcium signaling pathways, which are crucial for cardiac function. This modulation suggests potential applications in treating heart diseases where PKC signaling is dysregulated .
- SARS-CoV-2 Inhibition : In vitro studies confirmed that BIM-X effectively inhibits the activity of the SARS-CoV-2 main protease (3CLpro), contributing to its classification as a promising candidate for COVID-19 treatment .
Propiedades
IUPAC Name |
3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2.ClH/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30;/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBOYWXMTUUYGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.